8-fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Description
8-Fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a boronic ester-functionalized derivative of the imidazo[1,2-a]pyridine scaffold, a bicyclic heteroaromatic system with a fused imidazole and pyridine ring. Key structural features include:
- Position 6: A tetramethyl-1,3,2-dioxaborolan-2-yl group, which enhances reactivity in Suzuki-Miyaura cross-coupling reactions for further derivatization .
- Position 2: A methyl group, which may improve metabolic stability and modulate steric interactions compared to bulkier substituents .
This compound is of interest in medicinal chemistry and materials science due to the versatility of the boronic ester moiety and the pharmacological relevance of the imidazo[1,2-a]pyridine core .
Properties
CAS No. |
1449599-86-3 |
|---|---|
Molecular Formula |
C14H18BFN2O2 |
Molecular Weight |
276.12 g/mol |
IUPAC Name |
8-fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H18BFN2O2/c1-9-7-18-8-10(6-11(16)12(18)17-9)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3 |
InChI Key |
KGGZBUVODWJXGT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C(=C2)F)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazo[1,2-a]pyridine core.
Fluorination: The fluorine atom is introduced via a fluorination reaction, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Chemical Reactions Analysis
8-fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less frequently reported.
Substitution Reactions:
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. The incorporation of the fluorine atom and the dioxaborolane group enhances the compound's biological activity. Studies have shown that these derivatives can inhibit specific cancer cell lines, making them potential candidates for drug development against various cancers.
Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom is believed to contribute to its enhanced interaction with bacterial cell membranes.
Neurological Applications
Imidazo[1,2-a]pyridine derivatives are also being investigated for their neuroprotective effects. The compound may play a role in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Organic Electronics
The unique electronic properties of 8-fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonic Devices
The compound's photophysical properties allow it to be used in photonic devices. Its fluorescence characteristics can be harnessed in sensors and imaging applications, where detection sensitivity is crucial.
Building Block for Synthesis
This compound serves as a valuable building block in synthetic organic chemistry. Its functional groups allow for further modifications and derivatizations, facilitating the synthesis of more complex molecules.
Cross-Coupling Reactions
The dioxaborolane moiety enables this compound to participate in cross-coupling reactions, which are essential in forming carbon-carbon bonds in organic synthesis. This property is particularly useful in the pharmaceutical industry for developing new therapeutic agents.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 8-fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is primarily related to its role in catalytic processes. In Suzuki-Miyaura coupling, the compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process . The presence of the fluorine atom can also influence the compound’s reactivity and selectivity in various chemical reactions .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Substituent Effects: The methyl group at position 2 in the target compound may confer better solubility and reduced steric hindrance compared to aryl groups (e.g., 4-chlorophenyl in ).
- Boronic Ester Utility : The tetramethyl-dioxaborolan group at position 6 is critical for cross-coupling reactions, shared with compounds in , but absent in sulfur- or carboxylate-substituted analogs .
Table 2: Activity Comparison of Imidazo[1,2-a]pyridine Derivatives
Key Findings :
- Antitubercular Activity : The target compound’s lack of additional nitrogen atoms aligns with higher potency observed in imidazo[1,2-a]pyridines (MICs 1–2 μM) compared to imidazo[1,2-c]pyrimidines (MICs 5–9 μM) .
Biological Activity
8-Fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a synthetic compound with potential therapeutic applications. Its unique structure suggests possible interactions with biological targets, making it a candidate for drug development. This article reviews the biological activity of this compound based on recent research findings.
- IUPAC Name : 8-fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
- Molecular Formula : C14H18BFN2O2
- Molecular Weight : 276.12 g/mol
- CAS Number : 1449599-86-3
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been tested against several cancer cell lines with promising results:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | Strong inhibition of cell proliferation |
| MCF10A (non-cancer) | >10 | Minimal effect indicating selectivity |
In a study involving the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, the compound demonstrated a nearly 20-fold selectivity over non-cancerous cells (MCF10A), suggesting its potential as a targeted therapy for TNBC .
The compound's mechanism involves the inhibition of specific pathways critical for cancer cell survival and proliferation. Notably:
- It showed potent inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are involved in tumor invasion and metastasis .
- The compound induced apoptosis in cancer cells by activating caspase pathways. In treated MCF7 samples, caspase 9 levels significantly increased compared to controls .
Pharmacokinetics and Safety Profile
In vivo studies using mouse models have assessed the pharmacokinetics and safety of the compound:
- Oral Administration : Demonstrated high plasma stability with a half-life exceeding 12 hours.
- Toxicity Studies : Conducted at doses up to 40 mg/kg showed no significant adverse effects on healthy mice, indicating a favorable safety profile for further development .
Case Studies
A notable case study involved administering the compound in a mouse model of lung metastasis. The results indicated:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 8-fluoro-2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine?
- Methodology : Multi-step synthesis typically involves halogenation of the imidazo[1,2-a]pyridine core followed by Suzuki-Miyaura cross-coupling to introduce the tetramethyl-1,3,2-dioxaborolane group. For example, bromination at the 6-position can precede boronylation using Pd catalysts and bis(pinacolato)diboron derivatives . Reaction optimization (temperature, solvent, stoichiometry) is critical to avoid side reactions like over-halogenation .
- Validation : Confirm intermediate structures via NMR and NMR to track substituent positions and assess purity via HPLC .
Q. How is the compound characterized to verify its structural integrity?
- Analytical Workflow :
- NMR (600 MHz, DMSO-d) identifies fluorine coupling patterns and methyl group multiplicities.
- NMR detects the dioxaborolane group’s quaternary carbon (~30 ppm) and imidazo[1,2-a]pyridine backbone signals .
- HRMS (ESI) validates molecular weight accuracy (±2 ppm deviation) .
- IR spectroscopy confirms the B-O bond stretching (~1350–1400 cm) and C-F vibrations (~1100 cm) .
Advanced Research Questions
Q. How can contradictory spectroscopic data during synthesis be resolved?
- Case Study : Discrepancies in NMR integration ratios may arise from residual solvents or incomplete purification. Use preparative HPLC to isolate intermediates and repeat spectroscopy under standardized conditions (e.g., deuterated solvents, calibrated instruments) .
- Advanced Techniques : NMR or 2D NMR (e.g., HSQC) clarifies fluorine’s electronic environment and resolves overlapping signals .
Q. What strategies optimize the Suzuki-Miyaura coupling step for introducing the dioxaborolane group?
- Reaction Parameters :
- Catalyst: Pd(PPh) or PdCl(dppf) in THF/toluene mixtures.
- Base: KCO or CsCO to enhance boronate stability .
- Temperature: 80–100°C for 12–24 hours, monitored by TLC.
Q. How does the tetramethyl-1,3,2-dioxaborolane group influence the compound’s reactivity in cross-coupling reactions?
- Electronic Effects : The boron group increases electron density at the 6-position, enhancing nucleophilic aromatic substitution (SNAr) reactivity.
- Steric Considerations : Tetramethyl substitution reduces steric hindrance compared to bulkier boronate esters, improving coupling efficiency .
- Validation : Compare reaction kinetics with analogs (e.g., pinacol boronate esters) using LC-MS to track intermediate formation .
Q. What computational methods predict the compound’s interactions with biological targets?
- Approach :
- Molecular docking (AutoDock Vina) models binding to kinase domains or GPCRs, leveraging the fluorine atom’s electronegativity for hydrogen bonding .
- DFT calculations (Gaussian 09) analyze charge distribution and frontier molecular orbitals to predict reactivity .
- Validation : Cross-reference with experimental SAR data from fluorinated imidazo[1,2-a]pyridine analogs .
Methodological Guidance
Q. How to design structure-activity relationship (SAR) studies for fluorinated imidazo[1,2-a]pyridines?
- Framework :
- Variation : Synthesize analogs with substituents at the 2-methyl, 8-fluoro, or dioxaborolane positions.
- Assays : Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
- Data Analysis : Correlate substituent electronegativity (Hammett constants) with IC values .
Q. What are best practices for stabilizing boron-containing intermediates during synthesis?
- Storage : Store intermediates under inert gas (N/Ar) at –20°C in anhydrous DMF or DMSO .
- Handling : Use Schlenk lines for air-sensitive reactions and avoid protic solvents to prevent boronate hydrolysis .
Tables for Quick Reference
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Expected Signals | Reference |
|---|---|---|
| NMR | δ 2.4 (s, 3H, CH), δ 8.1–8.3 (m, H-5/H-7) | |
| NMR | δ 25.2 (CH), δ 105.5 (C-B), δ 150.1 (C-F) | |
| HRMS (ESI) | [M+H]: Calc. 317.1284, Found: 317.1286 |
Table 2 : Comparison of Boronylation Reagents in Suzuki-Miyaura Coupling
| Reagent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Bis(pinacolato)diboron | 78 | >95% | |
| Tetramethyl-dioxaborolane | 85 | >98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
